6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Epigenetics Bromodomain inhibition BRD3 binding

6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one (CAS 337463-88-4) is a brominated fused heterocycle critical for medicinal chemistry. Its 6-bromo substituent uniquely enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions—synthetic routes not accessible with non-halogenated or chloro analogs. This reactivity is essential for constructing screening libraries targeting kinase ATP-binding pockets and GPCR allosteric sites. Validated BRD3 binding activity (Ki ≈ 4.2 μM) establishes it as a characterized starting point for BET bromodomain inhibitor optimization. The lactam NH (pKa 10.18) undergoes alkylation to generate 4-substituted derivatives, including NPO, which demonstrated significant tumor growth inhibition at 50 mg/kg in an orthotopic HCC mouse model. Procure with ≥97% purity and verified bromine content to ensure coupling efficiency.

Molecular Formula C7H5BrN2O2
Molecular Weight 229.03 g/mol
CAS No. 337463-88-4
Cat. No. B1358084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
CAS337463-88-4
Molecular FormulaC7H5BrN2O2
Molecular Weight229.03 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=CC(=N2)Br
InChIInChI=1S/C7H5BrN2O2/c8-5-2-1-4-7(9-5)10-6(11)3-12-4/h1-2H,3H2,(H,9,10,11)
InChIKeyGDVHYNCHZKTTSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one (CAS 337463-88-4): Chemical Identity, Specifications, and Procurement Baselines


6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one (CAS 337463-88-4) is a brominated fused heterocyclic compound consisting of a pyridine ring fused to a 1,4-oxazin-3-one core [1]. With a molecular formula of C7H5BrN2O2 and a molecular weight of 229.03 g/mol, this compound is commercially available as a research intermediate with standard purity specifications of ≥97% . It is classified under HS code 2934999090 and serves primarily as a building block in medicinal chemistry for synthesizing pharmacologically active derivatives . The bromine atom at the 6-position provides a reactive handle for cross-coupling and nucleophilic substitution reactions, enabling diverse downstream derivatization strategies .

Why 6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one Cannot Be Casually Substituted with Other Pyrido-Oxazinone Analogs in Critical Applications


Within the pyrido[3,2-b][1,4]oxazin-3(4H)-one chemical series, substitution at the 6-position with bromine versus hydrogen, chloro, or other halogens directly alters the compound's physicochemical properties and downstream reactivity [1]. The presence of the bromine atom introduces a heavy halogen that increases molecular weight (229.03 vs. ~150 for unsubstituted analog), alters LogP (calculated 1.83), and most critically, serves as a specific reactive site for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions that are not accessible with non-halogenated or differently halogenated analogs . Furthermore, the electronic influence of bromine at the 6-position affects the lactam NH acidity (pKa 10.18±0.20) and thus the compound's behavior in N-alkylation reactions, a key derivatization route for generating biologically active 4-substituted derivatives . Consequently, substituting this compound with unsubstituted 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 20348-09-8), the 6-chloro analog (CAS 337463-86-2), or other positional isomers fundamentally alters the accessible chemical space and may eliminate critical synthetic pathways required for specific target molecule synthesis.

Quantitative Differentiation Evidence: 6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one vs. Comparators in Biological and Chemical Performance Metrics


BRD3 Bromodomain Binding Affinity: 6-Bromo-Pyrido-Oxazinone Compared to BET Inhibitor Reference Compounds

The 6-bromo-pyrido[3,2-b][1,4]oxazin-3(4H)-one scaffold exhibits measurable binding affinity to the BRD3 bromodomain, a member of the BET family of epigenetic reader proteins [1]. In fluorescence anisotropy assays measuring inhibition of Alexa Fluor 488 binding, the compound demonstrated activity with a Ki value of approximately 4.2 μM. This binding affinity is moderate relative to established BET inhibitors such as (+)-JQ1, which exhibits Ki values in the low nanomolar range (<100 nM) for BRD3, but it provides a defined starting point for structure-based optimization [2].

Epigenetics Bromodomain inhibition BRD3 binding

In Vivo Antimalarial Efficacy: Quantitative Parasitemia Reduction in Plasmodium chabaudi-Infected Murine Model

A derivative of 6-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one demonstrated quantifiable in vivo antimalarial activity in a Plasmodium chabaudi chabaudi AS infection model . The compound was administered intraperitoneally at 7.5 mg/kg/day, with treatment initiated 1 hour post-infection and parasitemia measured on day 7 post-infection. This represents a validated in vivo efficacy data point for the pyrido-oxazinone scaffold in a malaria model, whereas unsubstituted and 6-chloro analogs in this series lack published in vivo antimalarial data.

Antimalarial In vivo efficacy Parasite inhibition

Predicted Polypharmacology Profile: PASS Algorithm Analysis Reveals Multi-Target Activity Potential

In silico prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm identified multiple high-probability biological activities for the 6-bromo-pyrido-oxazinone core [1]. The highest predicted activities (Pa > 0.9) include lipid metabolism regulation (0.999), angiogenesis stimulation (0.995), DNA synthesis inhibition (0.991), apoptosis agonism (0.979), and antineoplastic activity (0.961). Lower but significant probabilities were predicted for antifungal (0.844), antiparasitic (0.843), and antibacterial (0.792) activities [2]. This polypharmacology profile suggests a broader target engagement spectrum than structurally simpler pyrido-oxazinone analogs lacking the 6-bromo substitution.

Polypharmacology Target prediction Drug repositioning

Optimal Research and Industrial Use Cases for 6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one Based on Verified Evidence


Epigenetic Probe Development: BRD3 Bromodomain Ligand Optimization

The validated BRD3 binding activity (Ki ≈ 4.2 μM) establishes 6-bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one as a structurally characterized starting point for BET bromodomain inhibitor optimization [1]. The 6-bromo position offers a synthetic handle for introducing diverse aromatic and heteroaromatic substituents via Suzuki coupling to enhance binding affinity and selectivity across BET family members. Research groups developing novel epigenetic chemical probes can use this compound as a reference point for SAR campaigns, with the unsubstituted scaffold serving as a negative control to validate that bromine incorporation (or its replacement products) drives observed binding improvements.

4-Substituted Pyrido-Oxazinone Library Synthesis via N-Alkylation

This compound serves as a critical precursor for synthesizing 4-substituted pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives, a structural class with documented anticancer activity through NF-κB pathway inhibition [1]. The lactam NH (pKa 10.18±0.20) undergoes alkylation with various electrophiles to generate diverse 4-substituted analogs . A lead compound from this series, 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO), demonstrated significant tumor growth inhibition at 50 mg/kg in an orthotopic HCC mouse model, providing quantitative in vivo validation of this synthetic approach [2].

Cross-Coupling-Based Derivatization for Kinase and GPCR Targeted Libraries

The 6-bromo substituent enables palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings for introducing diverse aryl, alkynyl, and amino substituents [1]. This reactivity profile positions the compound as a versatile building block for generating screening libraries targeting kinase ATP-binding pockets, GPCR allosteric sites, and other therapeutic targets where pyrido-oxazinone scaffolds have demonstrated binding competence . Procurement for this application should prioritize batches with ≥97% purity and verified bromine content, as residual palladium or incomplete halogenation can compromise coupling efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.